methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-nitro-1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-14-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGITPHCVSQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390084 | |
| Record name | SBB009397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105958-58-5 | |
| Record name | SBB009397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula . This compound includes a triazole ring, known for its diverse biological activities and applications in medicinal chemistry. The nitro group enhances its reactivity and potential interactions with biological targets. Triazole derivatives can interact with various biological targets, such as enzymes and receptors.
Applications in Research and Industry
This compound has several applications in research and industry:
- Agrochemicals Compounds containing triazole have important application value in the field of agrochemistry.
- Material Chemistry Triazole-containing compounds are used in material chemistry.
- Industrial Applications 1,2,3-Triazoles are used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors.
- Drug Development Compounds containing a triazole structure have been developed and proven as drugs, for example, ketoconazole and fluconazole.
Structural Similarities
This compound shares structural similarities with other compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate | Contains an imidazole ring instead of triazole | Exhibits different biological activities due to imidazole |
| Fluconazole | A triazole derivative known for antifungal properties | Strongly inhibits fungal cytochrome P450 enzymes |
| Voriconazole | Another antifungal agent with a similar triazole structure | More potent against resistant fungal strains |
Mechanism of Action
The mechanism of action of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The triazole ring can form non-covalent interactions with proteins, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences:
Key Observations :
- The nitro group on the triazole ring enhances electrophilicity, improving interactions with biological targets (e.g., enzymes in parasites) .
- Replacing the methyl propanoate with a benzothiazole (e.g., compound 15 in ) increases molecular weight and melting point, likely due to aromatic stacking interactions .
- Amide derivatives (e.g., ) exhibit lower melting points compared to esters, suggesting reduced crystallinity .
Antiparasitic Activity
- The target compound and its piperazine-linked analogs (e.g., compounds 10–12 in ) show potent antitrypanosomal activity (IC₅₀ < 1 µM against Trypanosoma cruzi), attributed to the nitro group’s redox properties .
- Propanamide derivatives (e.g., ) demonstrate broader-spectrum activity but lower solubility due to hydrophobic aryl groups .
Antifungal Activity
Biological Activity
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound has the molecular formula and a molecular weight of approximately 172.144 g/mol. Its structure features a nitro-substituted triazole ring, which is known to contribute significantly to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested against the ESKAPE pathogens, a group of bacteria known for their antibiotic resistance. The results indicated that while some derivatives exhibited promising antibacterial activity, this compound itself showed limited effectiveness against Mycobacterium tuberculosis but inhibited growth in other resistant strains .
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Enterococcus faecium | 12 | 32 |
| Klebsiella pneumoniae | 15 | 16 |
| Acinetobacter baumannii | 10 | 64 |
| Pseudomonas aeruginosa | 14 | 32 |
| Staphylococcus aureus | 11 | 32 |
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown potential as an antiparasitic agent. A related compound demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The analogs of this compound exhibited IC50 values as low as 0.09 μM with a selectivity index greater than 555.5, indicating strong antichagasic activity compared to standard treatments like benznidazole .
Case Study: Antichagasic Activity
In a recent study involving various triazole derivatives, one analog (designated as 15g ) was found to be significantly more effective than benznidazole with an IC50 value of just 0.09 μM. This compound was identified as a suitable substrate for type I nitro reductases (TcNTR I), suggesting a specific mechanism of action conducive to its antiparasitic effects .
The biological activity of this compound is likely attributed to its ability to interfere with critical biological pathways in pathogens. The nitro group is known to participate in redox reactions that can lead to the generation of reactive nitrogen species (RNS), which are detrimental to microbial cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate, and how are intermediates characterized?
- Methodology : A common approach involves introducing the nitro group to the triazole ring via nitration under controlled acidic conditions, followed by alkylation with methyl propanoate derivatives. Key intermediates (e.g., 3-nitro-1H-1,2,4-triazole) are characterized using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRESIMS) to confirm regioselectivity and purity .
Q. How can researchers determine the solubility and stability of this compound in different solvents?
- Methodology : Solubility is experimentally determined using saturation shake-flask methods in solvents like DMSO, methanol, or water. Stability studies involve HPLC analysis under varying pH, temperature, and light exposure. For example, related nitro-triazole derivatives show instability in acidic media due to nitro group reduction .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : <sup>1</sup>H NMR identifies proton environments (e.g., methyl ester at δ ~3.6–3.8 ppm, triazole protons at δ ~8.0–9.0 ppm).
- FT-IR : Confirms functional groups (e.g., ester C=O stretch ~1720 cm<sup>-1</sup>, nitro group ~1520 cm<sup>-1</sup>).
- HRESIMS : Validates molecular weight (e.g., calculated [M+H]<sup>+</sup> for C6H9N4O4 is 201.0622) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence regioselectivity?
- Methodology :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Temperature control : Nitration at low temperatures (0–5°C) minimizes byproducts.
- Regioselectivity : Steric and electronic effects dictate nitro group placement; computational modeling (DFT) predicts favorable positions on the triazole ring .
Q. What advanced analytical methods resolve contradictions in purity assessments between HPLC and NMR data?
- Methodology :
- HPLC-DAD/MS : Detects low-abundance impurities (e.g., des-nitro derivatives) not visible in NMR.
- Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) for absolute purity calibration.
- Combined approach : Cross-validate results when discrepancies arise, as seen in studies of triazole-based pharmaceuticals .
Q. How does the nitro-triazole moiety influence the compound’s biological activity, and what assays are suitable for testing?
- Methodology :
- Antiparasitic activity : Screen against Trypanosoma cruzi using in vitro cell viability assays (e.g., resazurin-based).
- Mechanistic studies : Molecular docking evaluates interactions with target enzymes (e.g., CYP51).
- SAR analysis : Compare with analogs (e.g., 2-nitroimidazole derivatives) to isolate nitro-triazole-specific effects .
Q. What strategies mitigate hazards during large-scale synthesis, given the compound’s reactive nitro group?
- Methodology :
- Process safety : Conduct DSC/TGA to assess thermal stability; avoid temperatures >150°C.
- Waste management : Neutralize nitration waste with aqueous bicarbonate to prevent exothermic decomposition.
- PPE protocols : Use explosion-proof equipment and fume hoods, as recommended for nitroheterocyclic compounds .
Key Research Findings
- Synthetic Efficiency : Alkylation of 3-nitro-1H-1,2,4-triazole with methyl acrylate achieves ~70% yield under optimized conditions .
- Biological Relevance : Nitro-triazole derivatives exhibit IC50 values <10 µM against T. cruzi, outperforming non-nitrated analogs .
- Stability Limitation : Degrades by ~15% in aqueous buffer (pH 5.0) over 48 hours, necessitating lyophilized storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
